

H-Met-OiPr hydrochloride basic properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Met-OiPr hydrochloride**

Cat. No.: **B554995**

[Get Quote](#)

An In-Depth Technical Guide to **H-Met-OiPr Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties, synthesis, and biological relevance of **H-Met-OiPr hydrochloride** (L-Methionine isopropyl ester hydrochloride). The information is intended to support laboratory research and drug development activities.

Core Properties and Specifications

H-Met-OiPr hydrochloride is the hydrochloride salt of the isopropyl ester of L-methionine. It is primarily utilized as a chemical intermediate and a starting material in the synthesis of more complex molecules, notably in the development of enzyme inhibitors.[\[1\]](#)[\[2\]](#)

Chemical and Physical Properties

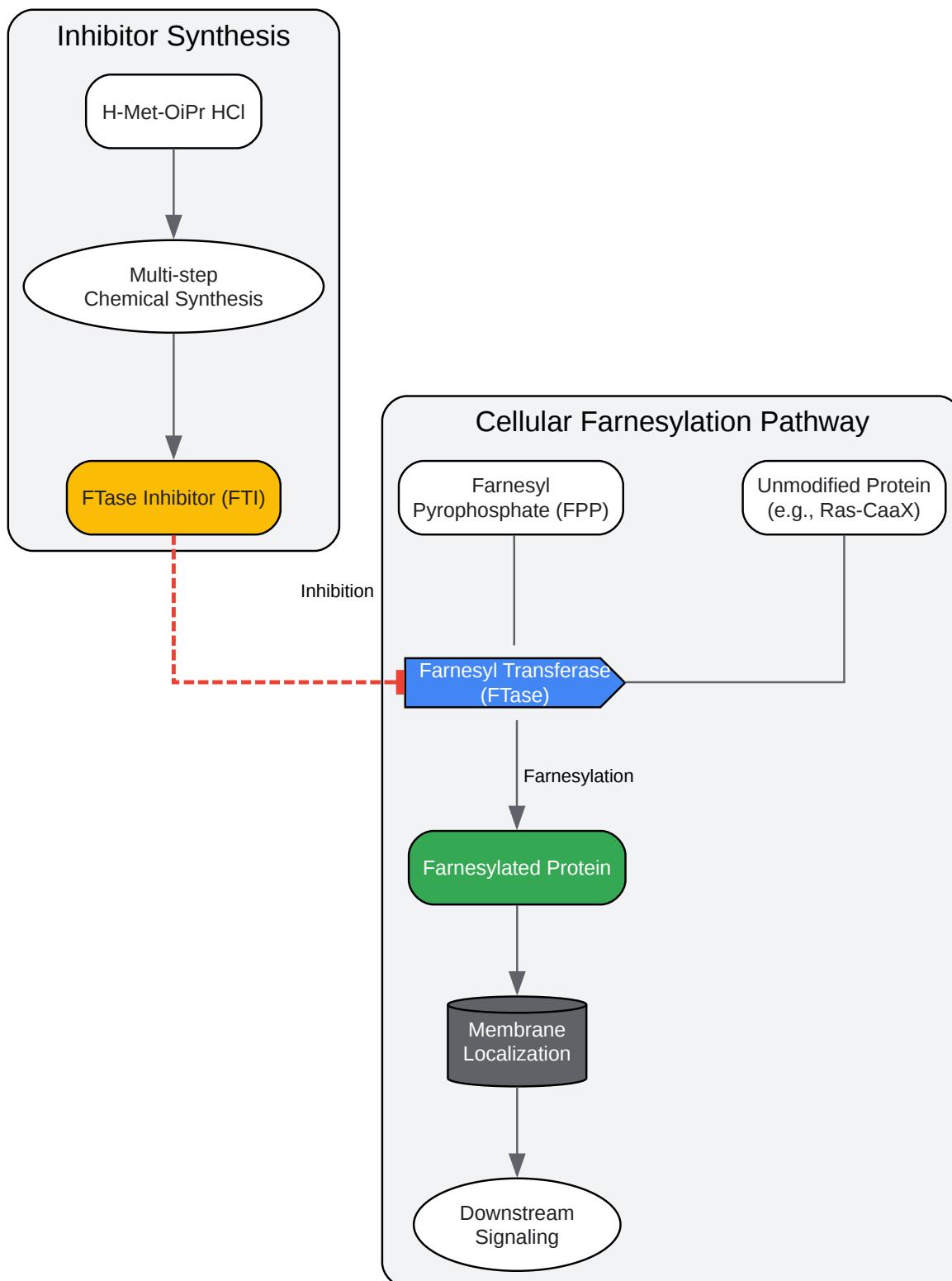
The following table summarizes the key chemical and physical properties of **H-Met-OiPr hydrochloride**. Data for related compounds are included for reference where specific data for the target compound is not available.

Property	Value	Reference(s)
IUPAC Name	isopropyl (2S)-2-amino-4-(methylsulfanyl)butanoate hydrochloride	[3]
Synonyms	L-Methionine isopropyl ester HCl, H-Met-OiPr HCl	[1]
CAS Number	85391-05-5	[4]
Molecular Formula	C ₈ H ₁₈ ClNO ₂ S	[4]
Molecular Weight	227.75 g/mol	[4]
Appearance	White to off-white solid	
Purity	Typically ≥97%	[4]
Boiling Point	304.8 °C at 760 mmHg (Predicted, likely for free base)	[3]
Melting Point	No data available. (For reference, L-Methionine methyl ester HCl: 151-153 °C)	[5]
Solubility	DMSO: 100 mg/mL (439.08 mM) with ultrasonic heating	
Water: Soluble (Specific value not available. For reference, L-Methionine solubility: 56.6 g/L at 25 °C)		[6][7]
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)	

Safety Information

H-Met-OiPr hydrochloride is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn

during handling. All work should be conducted in a well-ventilated fume hood.


Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)
Acute Toxicity, Oral	GHS07 (Harmful)	Warning	H302: Harmful if swallowed
Skin Irritation	GHS07 (Harmful)	Warning	H315: Causes skin irritation
Eye Irritation	GHS07 (Harmful)	Warning	H319: Causes serious eye irritation
STOT-SE ¹	GHS07 (Harmful)	Warning	H335: May cause respiratory irritation

¹Specific Target Organ
Toxicity — Single
Exposure

Biological Relevance and Mechanism of Action

H-Met-OiPr hydrochloride serves as a key building block in the synthesis of farnesyl-protein transferase (FTase) inhibitors.^{[1][2]} FTase is a critical enzyme in a post-translational modification pathway known as prenylation.

The enzyme transfers a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX box" motif of target proteins.^[5] This lipid modification is essential for anchoring proteins to the cell membrane, which is a prerequisite for their function in signal transduction. A primary target of this pathway is the Ras family of small GTP-binding proteins, which are implicated in approximately 30% of human cancers.^[5] By inhibiting FTase, the localization and oncogenic signaling of Ras can be disrupted, making FTase inhibitors a target for cancer therapy.

[Click to download full resolution via product page](#)

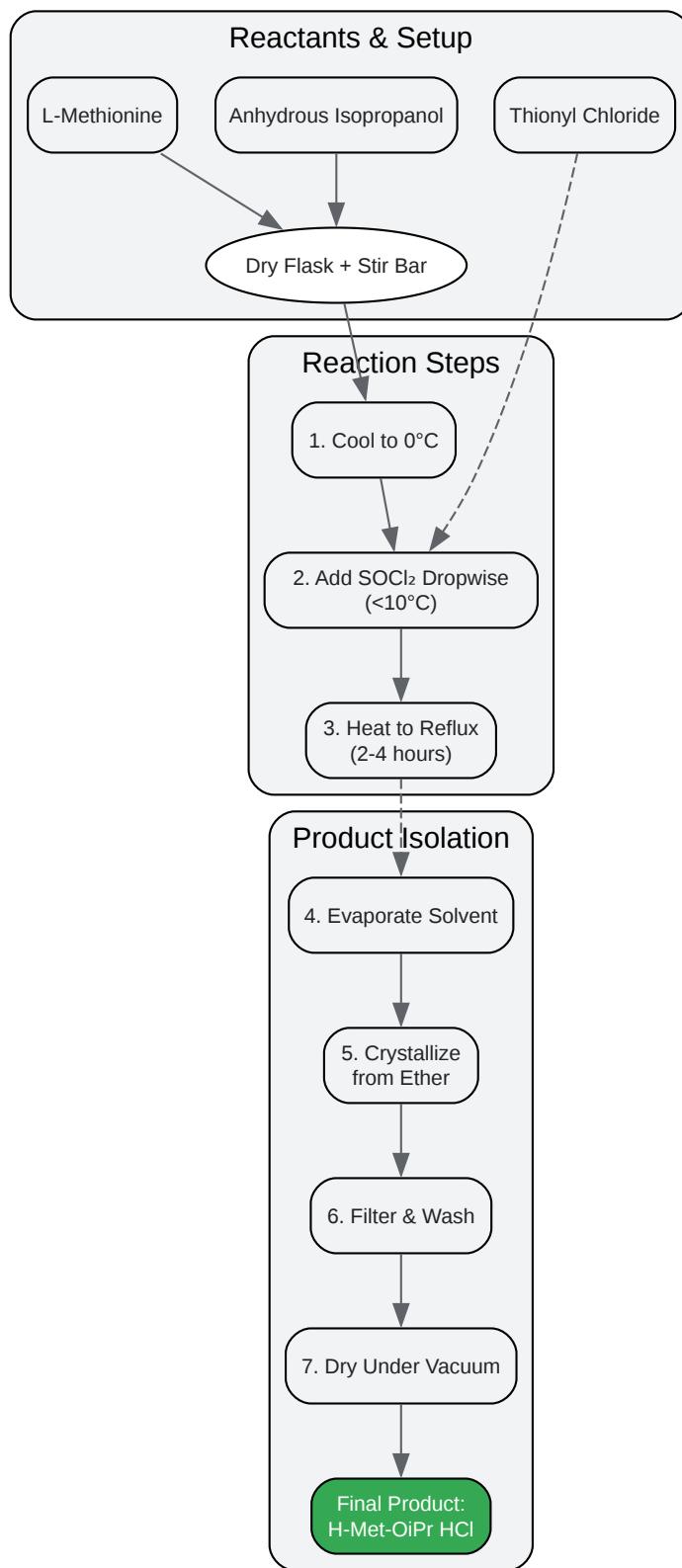
Caption: Farnesyl Transferase (FTase) pathway and point of inhibition.

Experimental Protocols

While specific protocols detailing the use of **H-Met-OiPr hydrochloride** are proprietary to individual research projects, a general and representative method for its synthesis is provided below. This procedure is based on established methods for the esterification of amino acids.[\[8\]](#) [\[9\]](#)

Synthesis of H-Met-OiPr Hydrochloride via Thionyl Chloride Method

This protocol describes the esterification of L-methionine using isopropanol and thionyl chloride. Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl and SO₂ gases.


Materials:

- L-Methionine
- Anhydrous Isopropanol
- Thionyl Chloride (SOCl₂)
- Anhydrous Diethyl Ether (or tert-butyl methyl ether)
- Round-bottom flask with reflux condenser and drying tube
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator

Procedure:

- Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.

- Reagent Preparation: In the flask, suspend L-Methionine (1.0 eq.) in anhydrous isopropanol (approx. 4-5 mL per gram of amino acid).
- Cooling: Cool the suspension in an ice bath to 0°C with gentle stirring.
- Thionyl Chloride Addition: Slowly add thionyl chloride (1.1-1.2 eq.) dropwise to the cooled, stirred suspension over 30-60 minutes. Maintain the temperature below 10°C during the addition. The suspension will gradually dissolve.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux (approx. 82°C) for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- Solvent Removal: After the reaction is complete, cool the solution to room temperature. Remove the excess isopropanol and thionyl chloride under reduced pressure using a rotary evaporator.
- Crystallization: To the resulting oil or solid residue, add anhydrous diethyl ether and stir or sonicate to induce crystallization.
- Isolation: Collect the crystalline product by vacuum filtration, wash the filter cake with two portions of cold diethyl ether, and dry the product under vacuum to yield **H-Met-OiPr hydrochloride** as a white solid.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **H-Met-OiPr hydrochloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H-Met-OiPr (hydrochloride) | 85391-05-5 [sigmaaldrich.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. L-Methionine methyl ester hydrochloride CAS#: 2491-18-1 [m.chemicalbook.com]
- 6. himedialabs.com [himedialabs.com]
- 7. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. planetachimica.it [planetachimica.it]
- 9. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [H-Met-OiPr hydrochloride basic properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b554995#h-met-oipr-hydrochloride-basic-properties\]](https://www.benchchem.com/product/b554995#h-met-oipr-hydrochloride-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com